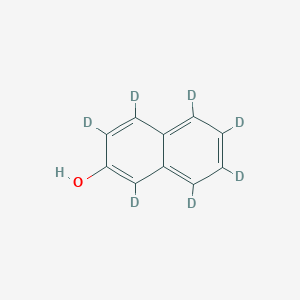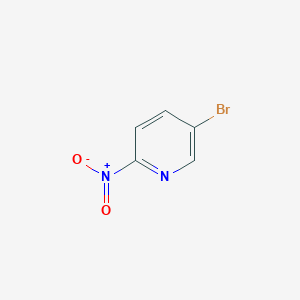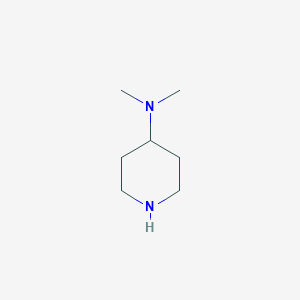
(R)-2-(tert-Butyldimethylsilyloxy)propanal
Overview
Description
®-2-(tert-Butyldimethylsilyloxy)propanal is an organic compound that features a tert-butyl group, a dimethylsilyloxy group, and a propanal moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and the protective nature of the tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butyldimethylsilyloxy)propanal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether. The aldehyde functionality is introduced through oxidation reactions, commonly using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of ®-2-(tert-Butyldimethylsilyloxy)propanal may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and controlled synthesis, minimizing waste and improving reaction yields .
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-Butyldimethylsilyloxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The silyl ether group can be substituted by other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, KMnO₄, CrO₃.
Reduction: NaBH₄, LiAlH₄.
Substitution: TBDMS-Cl, imidazole.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various silyl ethers or other protected alcohols.
Scientific Research Applications
®-2-(tert-Butyldimethylsilyloxy)propanal is utilized in various scientific research fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the protection of hydroxyl groups during multi-step syntheses.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is employed in the synthesis of pharmaceutical compounds, where the protective groups help in the selective modification of functional groups.
Industry: The compound finds applications in the production of fine chemicals and advanced materials, where precise control over functional group transformations is required
Mechanism of Action
The mechanism of action of ®-2-(tert-Butyldimethylsilyloxy)propanal involves the stabilization of reactive intermediates through the protective tert-butyl and dimethylsilyloxy groups. These groups prevent unwanted side reactions and allow for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications, often involving nucleophilic or electrophilic attack on the aldehyde or silyl ether functionalities.
Comparison with Similar Compounds
Similar Compounds
®-2-(tert-Butyldimethylsilyloxy)ethanol: Similar in structure but with an alcohol instead of an aldehyde.
®-2-(tert-Butyldimethylsilyloxy)acetaldehyde: Similar but with a shorter carbon chain.
®-2-(tert-Butyldimethylsilyloxy)butanal: Similar but with a longer carbon chain.
Uniqueness
®-2-(tert-Butyldimethylsilyloxy)propanal is unique due to its specific combination of a tert-butyl group, a dimethylsilyloxy group, and an aldehyde functionality. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2R)-2-[tert-butyl(dimethyl)silyl]oxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIIHJBTQLZXBV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450837 | |
| Record name | (R)-2-(tert-Butyldimethylsilyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111819-71-7 | |
| Record name | (R)-2-(tert-Butyldimethylsilyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-[(tert-butyldimethylsilyl)oxy]propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B47726.png)
